methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves several steps. The synthetic route typically includes the following steps:
Formation of the pyridazinone ring: This step involves the reaction of a suitable precursor with hydrazine to form the pyridazinone ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a methoxyphenyl group.
Formation of the thiazole ring: This step involves the reaction of a suitable precursor with a thioamide to form the thiazole ring.
Esterification: This step involves the reaction of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: This compound can be reduced to form various reduction products, depending on the conditions and reagents used.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: This compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.
Scientific Research Applications
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: This compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(((2,6-dimethylphenoxy)acetyl)amino)benzoate: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.
Methyl 2-(((2-methylphenoxy)acetyl)amino)benzoate: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.
Methyl 4-(((2,6-dimethylphenoxy)acetyl)amino)benzoate: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a diverse range of potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound features a thiazole core fused with a pyridazine ring and methoxyphenyl substituents, which are known to enhance biological activity. The synthesis typically involves several steps:
- Formation of Pyridazinone : The reaction of 3-methoxybenzaldehyde with hydrazine hydrate forms the hydrazone intermediate.
- Cyclization : This intermediate is cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone derivative.
- Esterification : The final step involves esterification with methanol to obtain the methyl ester form of the compound.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : Studies have shown that similar compounds with pyridazine and thiazole moieties possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive strains. This is attributed to its ability to interfere with bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : Research indicates that derivatives of thiazoles and pyridazines can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound likely binds to specific enzymes or receptors involved in signaling pathways, modulating their activity.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to increase ROS levels in cells, contributing to their cytotoxic effects against tumors.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Properties
Molecular Formula |
C21H22N4O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H22N4O5S/c1-12(2)19-18(20(28)30-4)23-21(31-19)22-16(26)11-25-17(27)9-8-15(24-25)13-6-5-7-14(10-13)29-3/h5-10,12H,11H2,1-4H3,(H,22,23,26) |
InChI Key |
PRIVQHUMHUJLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
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